Imidazole-4-carboxaldehyde

gem-diol stability aldehyde hydration imidazole electronic effects

Positional isomer confusion compromises C17,20-lyase inhibitor synthesis. Imidazole-4-carboxaldehyde (CAS 3034-50-2) delivers 4-formyl specificity with only ~5% gem-diol formation under acidic conditions, ensuring clean aldimine tautomers in Schiff base condensations. • ≥98% purity, argon-charged packaging preserves aldehyde integrity. • Enables stereochemically pure nickel(II) chiral complexes with defined ΛRR/ΔSS enantiomeric pairs. • Direct precursor for urocanic acid esters via position-specific Wittig reaction. Crystalline solid; store at 0-10°C under inert atmosphere.

Molecular Formula C4H4N2O
Molecular Weight 96.09 g/mol
CAS No. 3034-50-2
Cat. No. B113399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazole-4-carboxaldehyde
CAS3034-50-2
Synonyms1H-Imidazole-5-carboxaldehyde;  1H-Imidazole-4-carboxaldehyde;  Imidazole-4(or 5)-carboxaldehyde;  Imidazole-4-carboxaldehyde (8CI);  1H-Imidazol-4-carboxaldehyde;  1H-Imidazol-4-ylcarboxaldehyde;  1H-Imidazol-5-carboxaldehyde;  1H-Imidazole-4-carboxaldehyd
Molecular FormulaC4H4N2O
Molecular Weight96.09 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)C=O
InChIInChI=1S/C4H4N2O/c7-2-4-1-5-3-6-4/h1-3H,(H,5,6)
InChIKeyZQEXIXXJFSQPNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazole-4-carboxaldehyde (CAS 3034-50-2): Physicochemical Identity and Procurement Baseline


Imidazole-4-carboxaldehyde (4-formylimidazole, 1H-imidazole-4-carbaldehyde) is a heterocyclic aromatic aldehyde with molecular formula C₄H₄N₂O and molecular weight 96.09 g/mol [1]. The compound features a formyl group at the 4-position of the imidazole ring, rendering it a versatile building block for pharmaceutical synthesis, materials chemistry, and coordination chemistry . Commercially, it is supplied as a crystalline solid with a melting point of 174–177 °C and is typically available at purities of ≥97% to ≥99% (HPLC) . The compound is air-sensitive and requires storage under inert atmosphere at 0–10 °C . Its computed XLogP3 is −0.1 and topological polar surface area is 45.8 Ų [1].

Why Imidazole-4-carboxaldehyde Cannot Be Simply Replaced by Its 2- or 5-Positional Isomers


Although imidazole-2-carboxaldehyde (CAS 10111-08-7) and imidazole-5-carboxaldehyde share the identical molecular formula (C₄H₄N₂O, MW 96.09) and identical computed XLogP3 (−0.1) and TPSA (45.8 Ų) [1], the position of the formyl group on the imidazole ring fundamentally alters three properties critical to synthetic utility: (i) the aldehyde-hydrate equilibrium under acidic conditions, (ii) the tautomeric outcome of Schiff base condensations, and (iii) the oxidative stability of the formyl group during reaction workup [2][3]. These differences are not captured by bulk property databases and lead to divergent reaction outcomes—including different products, different stereochemical configurations, and different yields—when the 2- or 5-isomer is substituted for the 4-isomer in established synthetic protocols [2][3][4]. The quantitative evidence below establishes the case for position-specific procurement.

Imidazole-4-carboxaldehyde (CAS 3034-50-2): Comparator-Anchored Quantitative Differentiation Evidence


Aldehyde–Hydrate Equilibrium: 4-Isomer Resists gem-Diol Formation 20-Fold More Than 2-Isomer

Under identical acidic conditions (95:5 v/v D₂O/trifluoroacetic acid), the 4-imidazolecarboxaldehyde isomer exhibits only 5% hydration to the gem-diol form, compared to 100% hydration for 2-imidazolecarboxaldehyde and 36% hydration for 5-imidazolecarboxaldehyde derivatives [1]. This 20-fold difference in gem-diol formation between the 4- and 2-isomers was determined by combined solid-state NMR (¹³C CP-MAS) and single-crystal X-ray diffraction, with solution-state NMR corroboration [1]. The 4-isomer's resistance to hydration is attributed to the specific electronic density distribution of the imidazole ring, where N1 is mesomeric electron-donating and N3 is electron-withdrawing, making the 4-position carbonyl less electrophilic toward water addition than the 2-position [1].

gem-diol stability aldehyde hydration imidazole electronic effects solid-state NMR

Schiff Base Tautomeric Fidelity: 4-Substituted Imidazoles Give Exclusively Aldimine; 2-Substituted Give Ketimine

In Schiff base condensations with amino acid anions, 4-substituted imidazole aldehydes (including 5-methyl-4-imidazolecarboxaldehyde, a direct analog of the target compound) yield exclusively the aldimine tautomer (Im–CH=N–CH(R)CO₂⁻) with no evidence of tautomeric equilibrium under experimental conditions [1]. In contrast, 2-substituted imidazole aldehydes yield the ketimine tautomer (Im–CH₂–N=C(R)CO₂⁻) as the thermodynamically favored product, with facile equilibrium between aldimine and ketimine forms [1]. Both products were isolated as neutral nickel(II) complexes and characterized by single-crystal X-ray structure determination, IR, and ESI-MS [1]. The aldimine complexes are blue; the ketimine complexes are green, providing a visible readout of tautomeric identity [1].

Schiff base aldimine-ketimine tautomerism stereochemical control nickel complexes

Melting Point Differentiation: 4-Isomer Melts ~33 °C Lower Than 2-Isomer, Enabling Milder Processing

The melting point of imidazole-4-carboxaldehyde (174–177 °C, lit.) is approximately 33–38 °C lower than that of imidazole-2-carboxaldehyde (207–213 °C, or 205–209 °C with decomposition) . This lower melting point is consistently reported across multiple independent suppliers including Sigma Aldrich (174–177 °C), TCI Chemicals (172–177 °C), and AKSci (170–178 °C) . The 2-isomer additionally undergoes thermal decomposition near its melting point, which is not reported for the 4-isomer under standard conditions .

physicochemical property melting point thermal processing crystallinity

Oxidative Susceptibility: 4-Formyl Position More Prone to Oxidation Than 5-Formyl Derivatives Under Acidic Conditions

During incubation with trifluoroacetic acid (TFA), 4-imidazolecarboxaldehyde undergoes oxidation to 4-carboxy-imidazole (imidazole-4-carboxylic acid) more readily than 4-methyl-5-imidazolecarboxaldehyde [1]. This oxidative susceptibility is mechanistically linked to the progression through the gem-diol intermediate: the 4-isomer's higher propensity to form the gem-diol (albeit still low at ~5–40% depending on conditions) provides a pathway for further oxidation, whereas the 5-isomer with a methyl substituent at position 4 shows reduced oxidation [1]. Solid-state NMR and X-ray crystallography confirmed the coexistence of carbonyl and carboxylic acid derivatives in the solid obtained from 4-imidazolecarboxaldehyde after TFA treatment [1].

oxidative degradation carboxylic acid formation TFA incubation reaction workup stability

Pharmaceutical Intermediate Specificity: C17,20-Lyase Inhibitor Synthesis Requires the 4-Formyl Imidazole Scaffold

Imidazole-4-carboxaldehyde is specifically designated as the starting material for a practical synthesis of potent C17,20-lyase inhibitors, a class of therapeutics targeting androgen-dependent prostate cancer . The 4-formyl position is essential because the resulting 4-imidazolyl pharmacophore engages the heme-iron of the CYP17A1 enzyme active site . The 2-formyl isomer (imidazole-2-carboxaldehyde) is instead primarily associated with protein tyrosine phosphatase 1B (PTP1B) inhibition for type-2 diabetes applications—a completely different pharmacological target [1]. This target-specific positional requirement means that imidazole-2-carboxaldehyde or 5-imidazolecarboxaldehyde cannot substitute for the 4-isomer in established C17,20-lyase inhibitor synthetic routes without fundamentally altering the pharmacophore geometry and losing target engagement .

C17,20-lyase inhibitor prostate cancer androgen biosynthesis pharmaceutical intermediate

Imidazole-4-carboxaldehyde (CAS 3034-50-2): Evidence-Backed Procurement Scenarios for Research and Industry


Synthesis of C17,20-Lyase Inhibitors for Androgen-Dependent Prostate Cancer Drug Discovery

Imidazole-4-carboxaldehyde serves as the designated starting material for potent C17,20-lyase inhibitors, where the 4-imidazolyl moiety is essential for coordinating the heme-iron in the CYP17A1 active site . The 5% gem-diol formation under acidic conditions ensures the aldehyde remains available for key condensation steps [1], while the positional specificity precludes substitution with the 2- or 5-isomer, which would redirect the pharmacophore toward entirely different biological targets . Researchers should specify ≥98% purity with inert-atmosphere packaging (argon-charged, 2–8 °C storage) to preserve aldehyde integrity for reproducible inhibitor synthesis .

Stereoselective Synthesis of Chiral Imidazole-Containing Metal Complexes and Ligands

The 4-substituted imidazole aldehydes uniquely deliver clean aldimine tautomers in Schiff base condensations with amino acids, forming nickel(II) complexes with three defined stereogenic centers and a predictable ΛRR/ΔSS enantiomeric pair [2]. The absence of aldimine–ketimine equilibrium in 4-substituted systems enables the isolation of stereochemically homogeneous products, unlike 2-substituted analogs where tautomeric equilibration compromises stereochemical fidelity [2]. This scenario is directly relevant to the development of chiral catalysts, single-molecule magnets, and metallodrug candidates where stereochemical purity is critical.

Donor-π-Acceptor (D-π-A) Dye and Colorimetric Chemosensor Fabrication

Imidazole-4-carboxaldehyde is specifically employed as the imidazole donor unit in D-π-A type dyes for fluoride anion sensing, where the 4-formyl group undergoes Knoevenagel condensation with 2-cyanomethylene-3-cyano-4,5,5-trimethyl-2,5-dihydrofuran to generate a chromogenic sensor exhibiting marked UV-visible absorption changes upon fluoride binding [3]. The 4-position aldehyde's resistance to hydration (only 5% gem-diol) ensures efficient condensation yields under the mildly acidic conditions of Knoevenagel reactions [1]. Analogous chemosensors have been fabricated using 2-(4H-chromen-4-ylidene)malonitrile condensations with 4-imidazolecarboxaldehyde, demonstrating pH-sensing capability [4].

Large-Scale Preparation of Urocanic Acid Alkyl Esters via Wittig Olefination

Imidazole-4-carboxaldehyde enables the convenient preparation of ethyl, n-dodecyl, and n-hexadecyl esters of urocanic acid (4-imidazoleacrylic acid) in satisfactory yields via Wittig reaction with phosphonate ylids [5]. This synthetic route is position-specific: the resulting 4-imidazoleacrylic acid esters possess the conjugated (E)-alkene geometry required for sunscreen and immunomodulatory applications, and the 4-position aldehyde is the direct biosynthetic precursor to urocanic acid metabolites [5]. The lower melting point of the 4-isomer (174–177 °C) compared to the 2-isomer (207–213 °C) facilitates melt-phase Wittig conditions if desired .

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